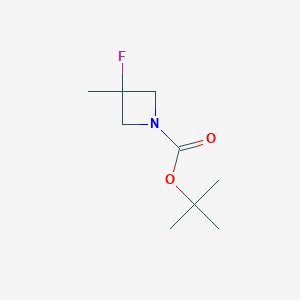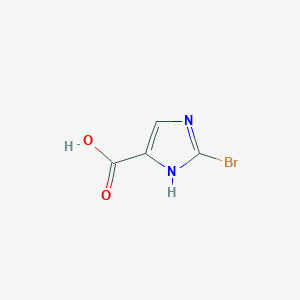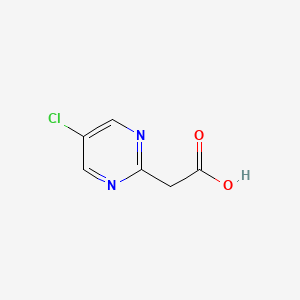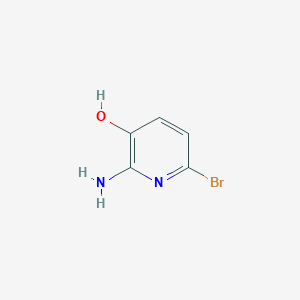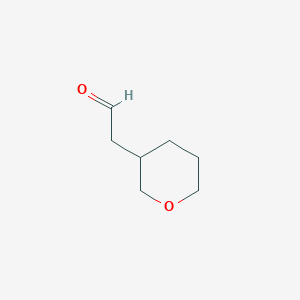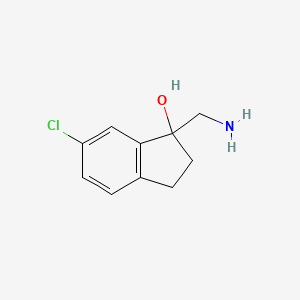![molecular formula C6H4BrClN4 B1527097 7-Brom-4-chlor-5H-pyrrolo[3,2-d]pyrimidin-2-amin CAS No. 1311275-31-6](/img/structure/B1527097.png)
7-Brom-4-chlor-5H-pyrrolo[3,2-d]pyrimidin-2-amin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Diese Verbindung ist ein wichtiger Rohstoff und Zwischenprodukt, das in der organischen Synthese verwendet wird . Es kann zur Herstellung einer Vielzahl anderer Verbindungen verwendet werden und trägt zur Entwicklung neuer Materialien und Chemikalien bei.
Pharmazeutika
Die Verbindung spielt eine wichtige Rolle in der Pharmaindustrie . Es kann als Baustein bei der Synthese verschiedener Medikamente verwendet werden und trägt zur Entwicklung neuer Behandlungen und Therapien bei.
Pflanzenschutzmittel
Im Bereich der Pflanzenschutzmittel kann diese Verbindung bei der Synthese von Pestiziden, Herbiziden und anderen landwirtschaftlichen Chemikalien verwendet werden . Dies trägt dazu bei, die Ernteerträge zu verbessern und Pflanzen vor Schädlingen und Krankheiten zu schützen.
Farbstoffherstellung
Die Verbindung wird auch bei der Herstellung von Farbstoffen verwendet . Seine einzigartige chemische Struktur kann zur Herstellung von Farbstoffen mit spezifischen Eigenschaften beitragen, wie z. B. verbesserter Lichtechtheit oder Helligkeit.
Krebsforschung
Es werden derzeit Forschungen zur Verwendung dieser Verbindung bei der Krebsbehandlung durchgeführt . So fand eine Studie beispielsweise heraus, dass ein Derivat dieser Verbindung in der Lage war, einen Zellzyklus-Arrest und Apoptose in HepG2-Zellen, einer Art von Leberkrebszellen, zu induzieren .
Biochemische Analyse
Cellular Effects
The effects of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving CDKs and Akt . By inhibiting these kinases, the compound can induce cell cycle arrest, particularly at the G1 phase, and promote apoptosis in cancer cells. Additionally, it affects gene expression by modulating the activity of transcription factors that are regulated by these kinases. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
At the molecular level, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine exerts its effects through direct binding interactions with target enzymes. The compound’s bromine and chlorine substituents enhance its binding affinity to the active sites of CDKs and Akt . This binding inhibits the catalytic activity of these enzymes, preventing the phosphorylation of downstream targets. Additionally, the compound can induce conformational changes in the enzymes, further stabilizing the inhibitory complex. These molecular interactions result in the suppression of kinase-mediated signaling pathways and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine have been studied over various time points. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its inhibitory effects on kinases persist, leading to sustained cell cycle arrest and apoptosis in treated cells. Prolonged exposure to the compound can lead to adaptive responses in some cell lines, including the upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine vary with dosage. At lower doses, the compound effectively inhibits kinase activity without significant toxicity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues. Threshold effects have been identified, with a narrow therapeutic window between effective and toxic doses.
Metabolic Pathways
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative dehalogenation, leading to the formation of various metabolites. These metabolites can further interact with cellular enzymes, potentially contributing to the compound’s overall biochemical effects. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via organic anion transporters and can accumulate in specific cellular compartments. Its distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The compound’s localization can affect its activity, with higher concentrations observed in tissues with high transporter expression.
Subcellular Localization
Within cells, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is primarily localized in the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus, where it can interact with nuclear kinases and transcription factors. This localization is crucial for its inhibitory effects on gene expression and cell cycle progression. Additionally, the compound’s activity can be modulated by its interaction with subcellular structures, such as the cytoskeleton and organelles.
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSFYHGOAANXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214567 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 7-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311275-31-6 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 7-bromo-4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 7-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)

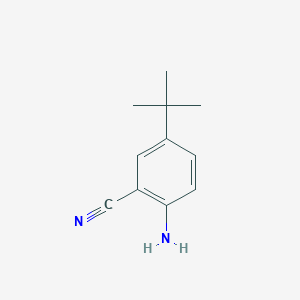
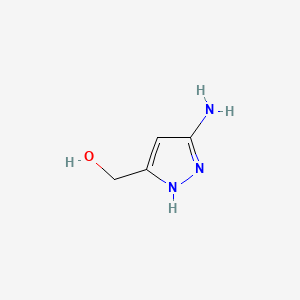
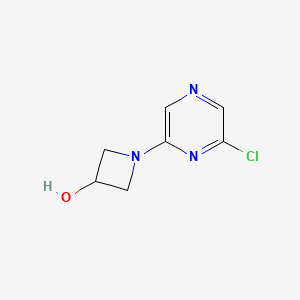
![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)

